molecular formula C12H11N3O B065789 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile CAS No. 194787-90-1

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B065789
CAS No.: 194787-90-1
M. Wt: 213.23 g/mol
InChI Key: QLLUSUOELFPSGI-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of an amino group at the 2-position, a methoxyphenyl group at the 4-position, and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a possible synthetic route could involve the reaction of 3-methoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a catalyst to form the desired pyrrole ring.

  • Step 1: Formation of Intermediate

      Reactants: 3-methoxybenzaldehyde, malononitrile, ammonium acetate

      Conditions: Reflux in ethanol

      Catalyst: Piperidine

      Product: Intermediate compound

  • Step 2: Cyclization

      Reactants: Intermediate compound

      Conditions: Heating under reflux

      Catalyst: Acidic or basic catalyst

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Nitro derivatives

    Reduction: Primary amines

    Substitution: Various substituted pyrroles depending on the nucleophile used

Scientific Research Applications

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile
  • 2-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
  • 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carboxamide

Uniqueness

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxy group at the 3-position of the phenyl ring can affect its electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-16-9-4-2-3-8(5-9)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLUSUOELFPSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CNC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596325
Record name 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194787-90-1
Record name 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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